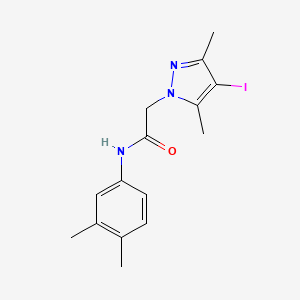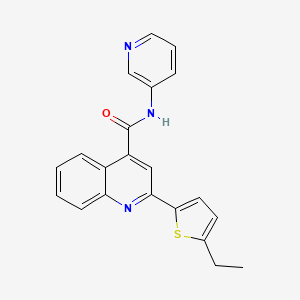![molecular formula C15H17ClN2O2S B6078739 2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6078739.png)
2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone, also known as CP-96,345, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in a variety of physiological and pathological processes, including pain, anxiety, depression, and substance abuse. CP-96,345 has been extensively studied as a tool compound for investigating the role of the NK1 receptor in these processes.
Wirkmechanismus
2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone is a competitive antagonist of the NK1 receptor. It binds to the receptor and prevents the binding of the endogenous ligand substance P. Substance P is a neuropeptide that is involved in pain processing, anxiety, and depression. By blocking the action of substance P, 2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone reduces the activity of the NK1 receptor and modulates the physiological and pathological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and substance P in the spinal cord, which are involved in pain processing. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. In addition, 2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone in lab experiments is its selectivity for the NK1 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological and pathological processes. However, one limitation of using 2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone is that it is not a clinically approved drug and therefore cannot be used in human studies. In addition, the use of 2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone in animal studies requires careful consideration of the potential side effects and ethical implications.
Zukünftige Richtungen
There are several future directions for research on 2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone. One area of research is the development of more selective NK1 receptor antagonists that can be used in human studies. Another area of research is the investigation of the role of the NK1 receptor in other physiological and pathological processes, such as inflammation and immune function. Finally, the use of 2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone in combination with other drugs or therapies may be investigated as a potential treatment for pain, anxiety, depression, and substance abuse.
Synthesemethoden
2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone can be synthesized using a multi-step process starting from 4-chlorophenol. The first step is the reaction of 4-chlorophenol with 2-chloroethyl ethyl sulfide in the presence of a base to form 2-(4-chlorophenoxy)ethyl ethyl sulfide. This intermediate is then reacted with propylamine in the presence of a base to form 2-{[2-(4-chlorophenoxy)ethyl]thio}-propylamine. The final step is the reaction of the propylamine intermediate with cyanoacetic acid in the presence of a base to form 2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone has been used extensively in scientific research to investigate the role of the NK1 receptor in various physiological and pathological processes. One of the main areas of research has been the role of the NK1 receptor in pain processing. 2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been investigated as a potential treatment for anxiety, depression, and substance abuse.
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-2-3-12-10-14(19)18-15(17-12)21-9-8-20-13-6-4-11(16)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRWVCJVRGGKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-propyl-1H-pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6078656.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6078659.png)
![2-pyridinyl(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B6078672.png)
![5-ethyl-4-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6078680.png)
![3-chloro-4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6078688.png)

![3-hydroxy-1-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6078695.png)
![1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B6078700.png)
![5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6078706.png)

![isopropyl 5-methyl-4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6078731.png)
![N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6078732.png)
![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6078763.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078767.png)